2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene
Description
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF/c1-9(14)8-10-6-7-13(15)12-5-3-2-4-11(10)12/h2-7H,1,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMQDPRHBFRPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C2=CC=CC=C12)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This two-step method begins with Friedel-Crafts alkylation to attach the naphthyl group, followed by chlorination.
Step 1: Friedel-Crafts Alkylation
Reactants :
-
4-Fluoro-1-naphthol
-
Allyl chloride
Catalyst : Anhydrous aluminum chloride (AlCl₃)
Solvent : Dichloromethane (DCM)
Conditions :
-
Temperature: 0–5°C (ice bath)
-
Reaction time: 12–16 hours
Mechanism :
AlCl₃ activates allyl chloride to form an electrophilic allylic carbocation, which undergoes electrophilic substitution with the electron-rich 4-fluoro-1-naphthol.
Outcome :
Forms 3-(4-fluoro-1-naphthyl)-1-propene.
Step 2: Chlorination
Reagent : Thionyl chloride (SOCl₂)
Solvent : Dry tetrahydrofuran (THF)
Conditions :
-
Temperature: 25°C (room temperature)
-
Reaction time: 4–6 hours
Mechanism :
SOCl₂ introduces a chlorine atom at the allylic position via radical or ionic pathways.
Yield : 65–72% (over two steps)
Direct Coupling via Grignard Reagent
Synthetic Route
This method employs a Grignard reagent to couple the fluoronaphthyl group with a chlorinated allyl fragment.
Reactants :
-
4-Fluoro-1-naphthylmagnesium bromide
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2-Chloroallyl chloride
Solvent : Diethyl ether
Conditions :
-
Temperature: −10°C (slow addition) → 25°C (stirring)
-
Reaction time: 8–12 hours
Mechanism :
The Grignard reagent attacks the electrophilic allylic chloride, displacing the chloride ion and forming the carbon-carbon bond.
Workup :
-
Quench with saturated ammonium chloride
-
Extract with ethyl acetate
-
Purify via silica gel chromatography
Yield : 58–65%
Hydrohalogenation of Propargyl Derivatives
Reaction Design
This route involves hydrochlorination of an alkyne precursor.
Reactants :
-
3-(4-Fluoro-1-naphthyl)-1-propyne
-
Hydrogen chloride (HCl) gas
Catalyst : Mercury(II) sulfate (HgSO₄)
Solvent : Acetic acid
Conditions :
-
Temperature: 40–50°C
-
Reaction time: 3–5 hours
Mechanism :
HCl adds to the triple bond in a Markovnikov orientation, forming the allylic chloride.
Yield : 70–78%
Halogen Exchange from Bromo Analogues
Nucleophilic Substitution
A bromo precursor undergoes chloride substitution.
Reactants :
-
2-Bromo-3-(4-fluoro-1-naphthyl)-1-propene
-
Lithium chloride (LiCl)
Solvent : Dimethylformamide (DMF)
Conditions :
-
Temperature: 80°C
-
Reaction time: 24–36 hours
Mechanism :
LiCl displaces bromide via an SN² mechanism at the allylic position.
Yield : 50–55%
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 65–72 | 95–98 | High regioselectivity | Multi-step, AlCl₃ handling hazards |
| Grignard Coupling | 58–65 | 90–93 | Single-step coupling | Sensitive to moisture, low yields |
| Hydrohalogenation | 70–78 | 97–99 | High efficiency | Requires toxic Hg catalyst |
| Halogen Exchange | 50–55 | 85–88 | Simple substitution | Low yield, long reaction time |
Optimization Strategies
Catalyst Selection
-
Friedel-Crafts : Substituting AlCl₃ with FeCl₃ reduces environmental toxicity but lowers yields (55–60%).
-
Hydrohalogenation : Replacing HgSO₄ with AuCl₃ improves safety but increases cost.
Solvent Effects
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in halogen exchange.
-
Non-polar solvents (e.g., toluene) improve selectivity in Friedel-Crafts alkylation.
Temperature Control
-
Lower temperatures (−10°C) in Grignard reactions minimize side reactions.
-
Elevated temperatures (80°C) accelerate halogen exchange but risk decomposition.
Industrial-Scale Production
Continuous Flow Reactors
-
Advantages : Improved heat transfer, higher throughput.
-
Conditions :
-
Residence time: 20–30 minutes
-
Pressure: 2–3 bar
-
Purification Techniques
-
Distillation : Effective for isolating high-purity product (bp 120–125°C at 0.1 mmHg).
-
Crystallization : Recrystallization from hexane/ethyl acetate yields >99% purity.
Challenges and Solutions
Regioselectivity Issues
-
Problem : Competing addition pathways in hydrohalogenation.
-
Solution : Use bulky bases (e.g., DABCO) to favor Markovnikov addition.
Byproduct Formation
-
Problem : Di- or tri-substituted byproducts in Friedel-Crafts reactions.
-
Solution : Optimize stoichiometry (1:1.05 naphthol:allyl chloride).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Observations :
Dichloro substitution in 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene introduces additional electron-withdrawing effects, which may reduce reactivity in nucleophilic additions .
Aromatic Group Influence: The naphthyl group in the target compound provides extended conjugation compared to phenyl or methylphenyl analogs, likely increasing UV absorption and thermal stability .
Thermodynamic and Phase Behavior
For example:
- Increased pressure (up to 9 MPa) and temperature (303–368 K) enhance methane solubility in halogenated thiol systems, a trend that may extrapolate to chloro-fluoro propenes .
- The Cubic-Plus-Association (CPA) equation of state predicts VLE behavior for sulfur-containing compounds with deviations <20%, suggesting its applicability for modeling the target compound .
Biological Activity
2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action and applications in research.
Chemical Structure and Properties
The compound features a unique structure characterized by a naphthalene ring substituted with both chloro and fluoro groups. This configuration is believed to impart distinct chemical properties that influence its biological activity.
Anti-inflammatory Activity
Research indicates that 2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene exhibits significant anti-inflammatory effects. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Mechanism of Action:
- The compound may interact with specific receptors or enzymes, modulating signaling pathways associated with inflammation.
- It potentially inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.
Mechanism of Action:
- It is thought to disrupt cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell division.
- The compound may also affect angiogenesis by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2), thereby limiting the blood supply to tumors.
Case Studies
Several studies have reported on the biological effects of 2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene:
-
In Vitro Studies:
- A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
- Another study indicated significant reductions in inflammatory markers in cell cultures treated with the compound.
-
In Vivo Studies:
- Animal models have shown promising results, with reduced tumor sizes observed following administration of 2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene compared to controls.
Comparative Analysis
To understand the uniqueness of 2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-3-(4-fluoro-1-naphthyl)-1-propene | Naphthalene ring with chloro and fluoro substituents | Anti-inflammatory, Anticancer |
| 2-Chloro-3-(4-fluoro-1-phenyl)-1-propene | Phenyl ring instead of naphthalene | Limited anti-inflammatory activity |
| 2-Chloro-3-(4-fluoro-1-benzyl)-1-propene | Benzyl group instead of naphthalene | Reduced anticancer efficacy |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-3-(4-fluoro-1-naphthyl)-1-propene?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-fluoro-1-naphthylmagnesium bromide with 2-chloroallyl chloride in anhydrous THF under inert conditions. Purification is typically achieved via column chromatography (silica gel, hexane:ethyl acetate gradient) .
- Key Considerations : Optimize reaction temperature (0–25°C) to minimize competing elimination pathways. Monitor by TLC and confirm product identity via -NMR (δ 5.8–6.2 ppm for vinyl protons) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Analytical Workflow :
- -NMR : Look for characteristic signals: vinyl protons (δ 5.6–6.3 ppm), aromatic protons (δ 7.2–8.5 ppm), and chloro-substituent coupling patterns.
- FT-IR : Confirm C-Cl stretch (~550–650 cm) and C=C stretch (~1600–1680 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Match observed m/z to theoretical molecular weight (±3 ppm) .
Q. What are the primary reactivity patterns of the chloro and vinyl groups in this compound?
- Substitution Reactions : The chloro group undergoes nucleophilic displacement (e.g., with amines or alkoxides) to form derivatives like 2-amino-3-(4-fluoro-1-naphthyl)-1-propene. Use polar aprotic solvents (DMF, DMSO) and catalytic KI to enhance reactivity .
- Addition Reactions : The vinyl group participates in electrophilic additions (e.g., bromination or epoxidation). For example, reaction with in CCl yields 2,3-dibromo derivatives .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways for derivatives of this compound?
- DFT Studies : Use Gaussian or ORCA software to calculate transition states and activation energies for substitution/addition reactions. Basis sets like B3LYP/6-311+G(d,p) are suitable for halogenated aromatics .
- Example : A recent study on 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone revealed that electron-withdrawing groups (e.g., -CF) stabilize transition states in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
